Asphodelin A

Description

Asphodelin A is a flavonoid compound first isolated from the root of Pueraria (kudzu) plants using chromatographic techniques such as silica gel column chromatography and Sephadex LH-20 gel column chromatography . It exhibits notable anti-inflammatory, antioxidant, and immunomodulatory properties, making it a candidate for therapeutic applications in conditions like inflammatory bowel disease (IBD) .

Properties

CAS No. |

923570-49-4 |

|---|---|

Molecular Formula |

C15H10O6 |

Molecular Weight |

286.24 g/mol |

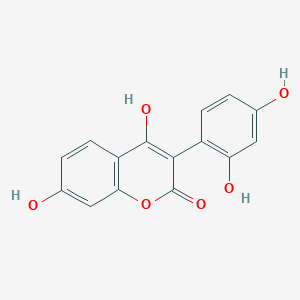

IUPAC Name |

3-(2,4-dihydroxyphenyl)-4,7-dihydroxychromen-2-one |

InChI |

InChI=1S/C15H10O6/c16-7-1-3-9(11(18)5-7)13-14(19)10-4-2-8(17)6-12(10)21-15(13)20/h1-6,16-19H |

InChI Key |

OZOZCKVLUMXFGS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1O)O)C2=C(C3=C(C=C(C=C3)O)OC2=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Asphodelin A involves the formation of a hydroxycoumarin structure. One common synthetic route includes the condensation of 2,4-dihydroxybenzaldehyde with 4,7-dihydroxycoumarin under acidic conditions . The reaction typically requires a catalyst such as p-toluenesulfonic acid and is carried out in a solvent like ethanol at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve the extraction of the compound from the roots of Asphodelus microcarpus. The extraction process includes drying and grinding the plant material, followed by solvent extraction using ethanol or methanol . The crude extract is then purified using chromatographic techniques to isolate this compound.

Chemical Reactions Analysis

Types of Reactions

Asphodelin A undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form quinones.

Reduction: Reduction of this compound can lead to the formation of dihydro derivatives.

Substitution: Electrophilic substitution reactions can occur on the aromatic ring of this compound.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are commonly used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Dihydro derivatives.

Substitution: Halogenated derivatives of this compound.

Scientific Research Applications

Asphodelin A has a wide range of scientific research applications:

Chemistry: Used as a precursor for the synthesis of other coumarin derivatives.

Biology: Studied for its antimicrobial properties against various bacterial and fungal strains.

Mechanism of Action

Asphodelin A exerts its antimicrobial effects by interfering with the cell wall synthesis of bacteria and fungi . It targets key enzymes involved in the biosynthesis of peptidoglycan in bacterial cell walls and chitin in fungal cell walls. This disruption leads to cell lysis and death of the microorganisms.

Comparison with Similar Compounds

Glycyrrhizin (Liquiritin)

Glycyrrhizin, another flavonoid isolated alongside Asphodelin A in Pueraria species, shares structural similarities as a member of the flavonoid class but differs in substituents and functional groups. While both compounds demonstrate anti-inflammatory effects, Glycyrrhizin is more extensively studied for its hepatoprotective and antiviral activities, particularly against hepatitis viruses. In contrast, this compound’s unique hydroxylation pattern may enhance its binding affinity to inflammatory targets like cyclooxygenase-2 (COX-2) .

This compound 4'-O-β-D-glucopyranoside

The glycosylated derivative of this compound features a β-D-glucopyranosyl moiety attached to the 4'-hydroxyl group. Computational docking studies reveal that this derivative binds strongly to SARS-CoV-2 RdRp (docking score: −8.2 kcal/mol), outperforming parent compounds in antiviral activity .

Comparison with Functionally Similar Compounds

Asphodeline (from Asphodeline spp.)

Asphodeline, a secondary metabolite found in Asphodeline roots, shares functional similarities with this compound, such as anti-inflammatory and enzyme inhibitory effects. However, it belongs to the anthraquinone class, differing structurally from flavonoid-based this compound . Studies on Asphodeline taxa demonstrate potent α-glucosidase inhibition (IC₅₀: 12.3 µg/mL), comparable to this compound’s COX-2 inhibition, suggesting divergent mechanisms for similar therapeutic outcomes .

Licochalcone A

Unlike this compound, Licochalcone A’s α,β-unsaturated ketone group enables direct interaction with NF-κB pathways, highlighting structural determinants of functional divergence among flavonoids.

Data Tables

Table 1: Structural and Functional Comparison of this compound and Analogs

Table 2: Pharmacological Parameters of Selected Compounds

Research Findings and Gaps

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.